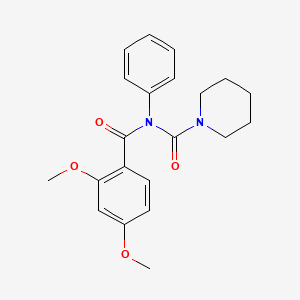
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide, also known as DPhPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPhPD belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polymers
Polyamides with Enhanced Solubility
A study by More, Pasale, and Wadgaonkar (2010) explored the synthesis of new aromatic polyamides containing ether linkages and pendant pentadecyl chains. These polyamides demonstrated enhanced solubility in common solvents and could be cast into tough, flexible films, indicating potential applications in materials science (More, Pasale, & Wadgaonkar, 2010).
Antitumor and Cytotoxic Activity
DNA-Intercalating Agents
Lee et al. (1992) synthesized a series of substituted dibenzo[1,4]dioxin-1-carboxamides and evaluated them for antitumor activity. These compounds were found to be active against P388 leukemia and Lewis lung carcinoma, suggesting a potential application in cancer therapy (Lee et al., 1992).
Carboxamide Derivatives as Cytotoxic Agents
Deady et al. (2005) extended research on carboxamide derivatives, demonstrating potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. This study highlights the potential of carboxamide derivatives in designing new anticancer agents (Deady et al., 2005).
Antimicrobial and Antioxidant Studies
Synthesis and Evaluation of Antimicrobial Agents
Talupur, Satheesh, and Chandrasekhar (2021) reported on the synthesis and antimicrobial evaluation of novel compounds derived from the targeted chemical structure, showcasing their potential in addressing microbial resistance (Talupur, Satheesh, & Chandrasekhar, 2021).
Electro-Optical and Material Properties
Aromatic Polyamides and Polyimides
Hsiao et al. (2015) focused on the synthesis and characterization of aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units. These materials exhibited significant thermal stability and reversible electrochemical oxidation, suggesting applications in electro-optical devices (Hsiao et al., 2015).
Propiedades
IUPAC Name |
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-11-12-18(19(15-17)27-2)20(24)23(16-9-5-3-6-10-16)21(25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLSSXAMWWWDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)
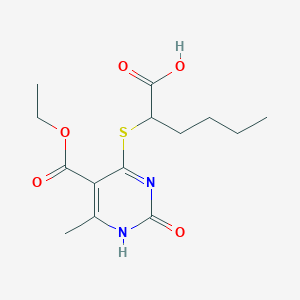

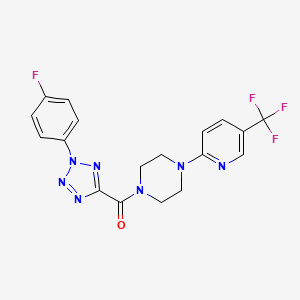
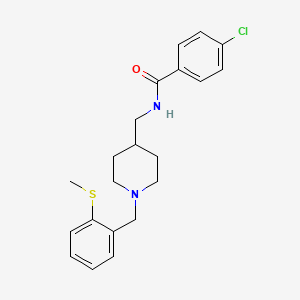
![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)
![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)
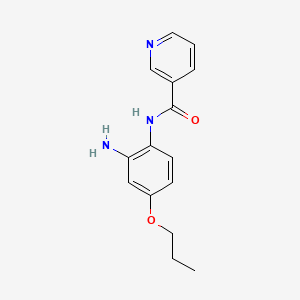
![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)